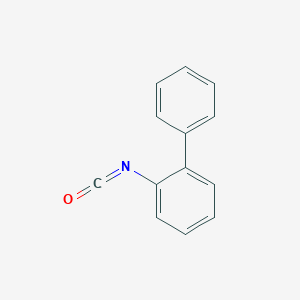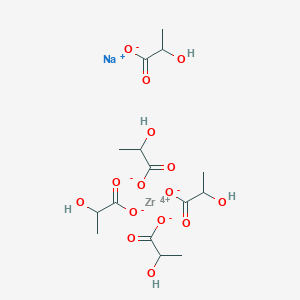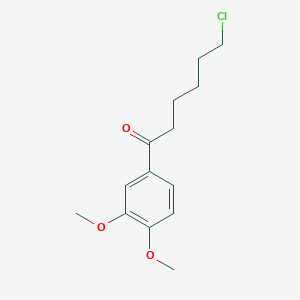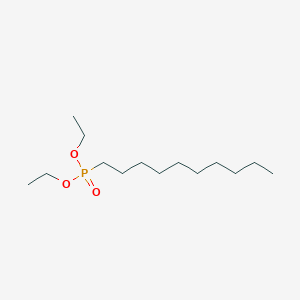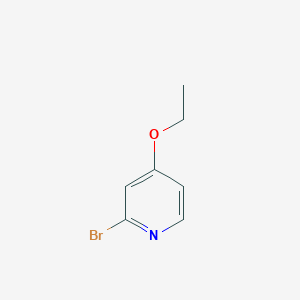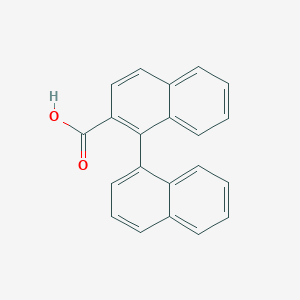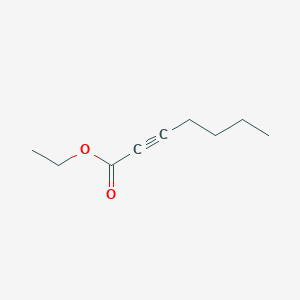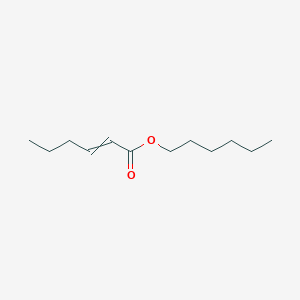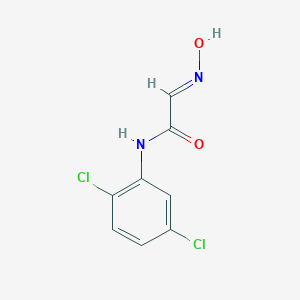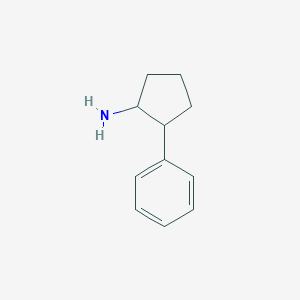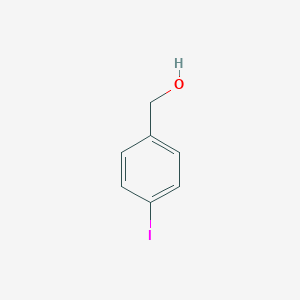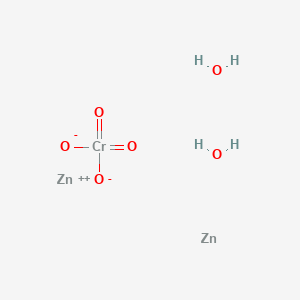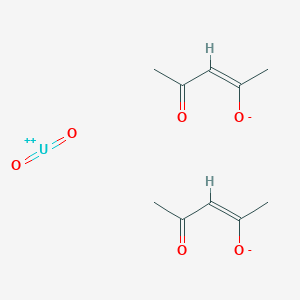
Dioxobis(pentane-2,4-dionato-O,O')uranium
描述
Dioxobis(pentane-2,4-dionato-O,O’)uranium, also known as uranyl acetylacetonate, is a coordination compound of uranium. It is characterized by the presence of two acetylacetonate ligands and two oxo groups coordinated to a uranium center.
准备方法
Synthetic Routes and Reaction Conditions: Dioxobis(pentane-2,4-dionato-O,O’)uranium can be synthesized through the reaction of uranyl nitrate with acetylacetone in an organic solvent such as ethanol. The reaction typically involves the following steps:
- Dissolution of uranyl nitrate in ethanol.
- Addition of acetylacetone to the solution.
- Stirring the mixture at room temperature for several hours.
- Evaporation of the solvent to obtain the crystalline product .
Industrial Production Methods: While the laboratory synthesis of dioxobis(pentane-2,4-dionato-O,O’)uranium is well-documented, industrial-scale production methods are less common. the principles of coordination chemistry and solvent extraction techniques can be adapted for larger-scale synthesis if needed .
化学反应分析
Types of Reactions: Dioxobis(pentane-2,4-dionato-O,O’)uranium undergoes various chemical reactions, including:
Oxidation: The uranium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often involving the use of reducing agents such as sodium amalgam.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, such as phosphines or amines
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride.
Substitution: Ligands like triphenylphosphine or ethylenediamine under mild conditions
Major Products Formed:
Oxidation: Higher oxidation state uranium complexes.
Reduction: Lower oxidation state uranium complexes.
Substitution: New coordination compounds with different ligands
科学研究应用
Dioxobis(pentane-2,4-dionato-O,O’)uranium has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other uranium complexes and as a catalyst in organic reactions.
Biology: Investigated for its interactions with biological molecules and potential use in radiopharmaceuticals.
Medicine: Explored for its potential in cancer treatment due to its radioactive properties.
Industry: Utilized in the development of advanced materials and nuclear fuel processing
作用机制
The mechanism of action of dioxobis(pentane-2,4-dionato-O,O’)uranium involves its ability to coordinate with various ligands and undergo redox reactions. The uranium center can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the compound. The pathways involved include ligand exchange, electron transfer, and coordination chemistry principles .
相似化合物的比较
- Dioxobis(pentane-2,4-dionato)(tetrahydrofuran)uranium(VI)
- (Dimethylformamide)dioxobis(pentane-2,4-dionato)uranium(VI)
- (2-N-methylaminopentan-4-one)dioxobis(pentane-2,4-dionato)uranium(VI)
Comparison: Dioxobis(pentane-2,4-dionato-O,O’)uranium is unique due to its specific ligand environment and coordination geometry. Compared to similar compounds, it exhibits distinct reactivity patterns and stability, making it valuable for specific applications in nuclear chemistry and materials science .
属性
IUPAC Name |
dioxouranium(2+);(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.2O.U/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;/q;;;;+2/p-2/b2*4-3-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLKVLDFWMXLOA-VGKOASNMSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[U+2]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[U+2]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6U | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18039-69-5 | |
| Record name | Dioxobis(pentane-2,4-dionato-O,O')uranium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018039695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uranium, dioxobis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dioxobis(pentane-2,4-dionato-O,O')uranium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


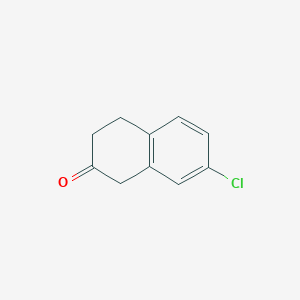
![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)
